molecular formula C2H7ClN4 B3088314 2-Azidoethan-1-amine hydrochloride CAS No. 118508-67-1

2-Azidoethan-1-amine hydrochloride

Cat. No.: B3088314
CAS No.: 118508-67-1
M. Wt: 122.56 g/mol
InChI Key: LUPDLBROICENPT-UHFFFAOYSA-N
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Description

2-Azidoethan-1-amine hydrochloride is a chemical compound with the molecular formula C₂H₇ClN₄ and a molecular weight of 122.56 g/mol . It is a derivative of ethylamine, where an azido group replaces one of the hydrogen atoms on the ethylamine chain. This compound is often used in various chemical reactions and research applications due to its unique properties.

Mechanism of Action

Target of Action

2-Azidoethan-1-amine hydrochloride is primarily used as a reagent in the field of biochemistry . It is often used in the synthesis of antigenic peptides, which are used in serological test settings such as enzyme-linked immunosorbent assays (ELISA) to determine reactive antibodies (ABs) from serum or plasma samples . Therefore, its primary targets are the antigenic peptides that it helps synthesize.

Mode of Action

The compound interacts with its targets through a process known as copper-catalyzed click chemistry . This process allows for the immobilization of designed synthetic peptides onto uniquely color-coded paramagnetic beads in an orientation-specific manner . The compound’s azide group reacts with an alkyne group on the target molecule to form a stable triazole ring, a process known as a click reaction .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of antigenic peptides, which are involved in the immune response .

Result of Action

The primary result of the action of this compound is the synthesis of antigenic peptides. These peptides can then be used in various applications, such as the detection of antibody reactivities in serum or plasma samples . This can aid in early disease diagnostics, vaccine development, or monitoring of immune responses .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reaction can be affected by the presence of copper ions and the pH of the solution . Additionally, the compound is hygroscopic and should be stored under an inert atmosphere at -20°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

2-Azidoethan-1-amine hydrochloride plays a crucial role in biochemical reactions due to its azide group, which can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable triazole linkages. For instance, it can be used to label proteins with fluorescent tags, enabling the study of protein localization and interactions . The nature of these interactions is typically covalent, ensuring the stability and specificity of the modifications.

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell function by modifying proteins involved in critical cellular processes. For example, when used in click chemistry, it can label cell surface proteins, thereby affecting cell signaling pathways and gene expression. Studies have shown that this compound can be used to track protein dynamics and interactions within cells, providing insights into cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. The azide group reacts with alkyne groups in the presence of a copper catalyst, forming a stable triazole ring. This reaction is highly specific and efficient, making it ideal for labeling and modifying biomolecules. Additionally, this compound can inhibit or activate enzymes by covalently modifying active site residues, thereby altering their activity and affecting downstream cellular processes .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time are critical for its use in laboratory settings. This compound is relatively stable under standard storage conditions but can degrade over time if exposed to moisture or light. Long-term studies have shown that this compound maintains its labeling efficiency and specificity in both in vitro and in vivo experiments, although periodic verification of its activity is recommended .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it effectively labels target proteins without causing significant toxicity. At higher doses, it can induce adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a minimal effective dose is required to achieve specific labeling without detrimental effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by modifying key enzymes involved in metabolic processes. For example, it can inhibit enzymes in glycolysis or the citric acid cycle, leading to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It can be actively transported into cells via specific transporters or passively diffuse across cell membranes. Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific organelles or compartments through targeting signals or post-translational modifications. For instance, it can be targeted to mitochondria or the endoplasmic reticulum, where it can modify resident proteins and influence organelle function .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Azidoethan-1-amine hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of ethylamine with sodium azide in the presence of hydrochloric acid. The reaction typically proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often produced in a controlled environment to prevent any hazardous reactions due to the presence of the azido group.

Chemical Reactions Analysis

Types of Reactions

2-Azidoethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products are substituted ethylamines.

    Reduction Reactions: The major product is ethylamine.

    Cycloaddition Reactions: The major products are triazoles.

Scientific Research Applications

2-Azidoethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in bioconjugation techniques, where it helps in labeling biomolecules for detection and analysis.

    Medicine: It is used in the development of drug delivery systems and as a precursor in the synthesis of bioactive compounds.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the azido group and the hydrochloride group. This combination makes it highly reactive and soluble in water, making it suitable for various chemical and biological applications. Its ability to participate in cycloaddition reactions and form stable triazole rings sets it apart from other similar compounds .

Properties

IUPAC Name

2-azidoethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N4.ClH/c3-1-2-5-6-4;/h1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPDLBROICENPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118508-67-1
Record name 2-azidoethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

HCl.H2NCH2CH2N3 (4) was synthesized by dissolving azide 3 (2.11 g, 11.33 mmol) in 4 N HCl in dioxane (100 mL) and stirring at room temperature for 1 h. The solvent was removed under reduced pressure to give a dirty white powder. (Boc)2NN(Boc)CH2CO2H (4.42 g, 11.33 mmol) was then added, and the mixture was dissolved in methylene chloride/DMF (70:45 mL). The mixture was cooled to 0° C., and PyBOP (5.9 g, 11.33 mmol) and Et3N (3.2 mL, 22.66 mmol) were added. The reaction mixture was allowed to warm to room temperature and stirred under Ar(g) for 21 h. The solvent was removed under reduced pressure, and the residue was purified by flash chromatography (silica gel, 50% v/v ethyl acetate in hexanes) to give (Boc)2NN(Boc)CH2CONHCH2CH2N3 as a colorless viscous oil (4.9 g, 95%). HRMS (ESI) [M+Na]+ calcd for C19H34N6O7Na, 481.2387; found, 481.2389; 1H NMR (400 MHz, CDCl3, 2 rotamers) δ 8.51 and 8.27 (bs, 1H), 4.06 and 3.99 (s, 2H), 3.49-3.40 (m, 4H), 1.56-1.44 (m, 27H); 13C NMR (100 MHz, CDCl3, 2 rotamers) δ 169.5, 169.2, 154.0, 153.5, 151.4, 151.2, 85.2, 85.1, 83.5, 82.8, 56.5, 54.8, 50.6, 38.9, 34.1, 29.9, 28.2, 28.1.
Name
Quantity
2.11 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.42 g
Type
reactant
Reaction Step Two
Name
Quantity
5.9 g
Type
reactant
Reaction Step Three
Name
Quantity
3.2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
methylene chloride DMF
Quantity
45 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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